molecular formula C26H23Br2P B1620009 (o-Bromomethylbenzyl)triphenylphosphonium bromide CAS No. 67219-44-7

(o-Bromomethylbenzyl)triphenylphosphonium bromide

Cat. No.: B1620009
CAS No.: 67219-44-7
M. Wt: 526.2 g/mol
InChI Key: NGFRGAZJGZKPQC-UHFFFAOYSA-M
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Description

(o-Bromomethylbenzyl)triphenylphosphonium bromide is a quaternary ammonium salt widely used in various fields of research. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

The synthesis of (o-Bromomethylbenzyl)triphenylphosphonium bromide typically involves the reaction of substituted-benzylhalides with triphenylphosphine. One efficient method utilizes microwave irradiation in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, yielding the product in good to quantitative yields (87-98%) . This method is optimized for the preparation of Wittig reagents, which are essential in organic synthesis.

Chemical Reactions Analysis

(o-Bromomethylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

    Formation of Wittig Reagents: It is commonly used to form Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones.

Common reagents used in these reactions include triphenylphosphine, substituted-benzylhalides, and various solvents like THF . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

(o-Bromomethylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents and other phosphonium salts.

    Biology: The compound can be used in the synthesis of biologically active molecules, including those with potential anticancer properties.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

(o-Bromomethylbenzyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

    (Benzoylmethyl)triphenylphosphonium bromide: This compound has a similar structure but contains a benzoyl group instead of a bromomethyl group.

    Methyltriphenylphosphonium bromide: This compound has a methyl group instead of a bromomethyl group and is used in similar types of reactions.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various fields of research.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRGAZJGZKPQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986325
Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67219-44-7
Record name Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067219447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, bromide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78489
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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